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Broad-Spectrum HIV-1 Entry Inhibitors at a Glance

The table below summarizes key inhibitors and their documented broad-spectrum activity.

Inhibitor Name Class | Target

Reported Broad-Spectrum
Activity

Key Experimental Evidence

HNG-105 [1] Entry Inhibitor
(9p120)

Suradista Entry Inhibitor

Derivatives (gp120)

(e.g., ND-4043)

[2]

BMS-663068 / Attachment

BMS-626529 [3] Inhibitor
(9p120)

Shown to be effective across
HIV-1 subtypes A, B, C, D, and
circulating recombinant forms
(CRFs) like CRF07_BC. [1]

Inhibited various primary R5, X4,
and dual-tropic R5X4 HIV-1
isolates. [2]

Demonstrated potency against a
broad range of HIV-1 subtypes in
phenotypic assays. [3]

Binding affinity (KD) and
inhibition of gp120-sCD4
interaction (IC50) were
measured for multiple clades.

[1]

Activity confirmed in fusion
assays and p24 ELISA-based
replication assays against
multiple virus types. [2]

Clinical trial data showing
viral load reduction in
patients; in vitro activity
against diverse subtypes. [3]
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Reported Broad-Spectrum

Inhibitor Name Class | Target . Key Experimental Evidence
Activity
Ibalizumab [3] Post- Potent inhibitor of a wide range of Phase 1 and 2 clinical trials
Attachment HIV-1 strains in vitro, regardless showing viral load reduction
Inhibitor (CD4)  of co-receptor usage. [3] in patients; in vitro synergy
studies. [3]
Maraviroc [3] CCR5 Potent inhibition of HIV-1 Phase 3 clinical trial data in
Antagonist replication in vitro against treatment-experienced
laboratory-adapted and primary patients; extensive in vitro
isolates across all clades of phenotypic testing. [3]

group M HIV-1. [3]

Detailed Experimental Data and Protocols

For a meaningful comparison, it is crucial to understand the quantitative data and the methods used to

generate it.

HNG-105: Binding and Inhibition Across Clades

Research on HNG-105 provides specific quantitative data on its interaction with envelope proteins (gp120)

from different HIV-1 clades. [1]

Table: HNG-105 Binding and Inhibition Profile [1]

HIV-1 Variant (Subtype) Affinity (K_D) ICso0 for sCD4-gp120 Interaction
92UG037 (A) 1.9 uM 666.1 nM
93MW959 (C) 39.8 nM 104.6 nM
YU-2 (B) 38.6 nM 187.5 nM
92UG021 (D) 254.0 nM 865.0 nM
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HIV-1 Variant (Subtype) Affinity (K_D) ICso for sCD4-gp120 Interaction

97CNO001 (BC, CRF) 454 nM 441.5 nM

Key Experimental Protocols for HNG-105: [1]

e Surface Plasmon Resonance (SPR): Used to measure direct binding affinity (K_D). Recombinant
gp120 proteins from various clades were immobilized on a sensor chip and exposed to different
concentrations of HNG-105 to calculate kinetic parameters.

¢ Pseudovirus Inhibition Assay: A single-round infectivity assay was used. Pseudoviruses
incorporating envelopes from diverse HIV-1 isolates were used to infect cells in the presence of HNG-
105, and infectivity was measured (e.g., via luciferase activity) to determine antiviral efficacy.

Suradista Compounds: Activity Against Multiple Tropisms

The study on novel Suradista compounds characterized their activity against viruses that use different
coreceptors (R5, X4, or both). [2]

Key Experimental Protocols for Suradista Compounds: [2]

e Fusion Assay: A recombinant vaccinia virus-based assay was used. Effector cells expressing HIV-1
envelope glycoproteins (from various clades and tropisms) were co-cultured with target cells
expressing CD4 and CXCR4 or CCR5. Inhibition of cell-cell fusion was quantified by measuring 3-
galactosidase activity activated upon fusion.

e p24 ELISA for Viral Replication: Activated Peripheral Blood Mononuclear Cells (PBMCs) were
infected with different HIV-1 strains in the presence of compounds. Viral replication was monitored by
measuring the p24 Gag protein released into culture supernatants using a sandwich enzyme-linked
immunosorbent assay (ELISA).

¢ Flow Cytometry Competition Assays: To elucidate the mechanism, these assays tested whether
the compounds competed with known antibodies for binding to specific sites on gp120 (like the CD4-
binding site) or the receptors CD4, CCR5, and CXCR4.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating broad-spectrum HIV-1 entry

inhibitors, integrating key methods from the cited research.
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Key Insights for Research and Development

o Target Conserved Regions for Breadth: The broadest cross-clade activity, as seen with HNG-105
and the Suradista compounds, often comes from targeting highly conserved regions of the viral entry
machinery, such as the CD4-binding site on gp120. [1] [2] [3]

¢ Use Clinically Relevant Virus Panels: Robust evaluation requires testing against a diverse panel of
viruses, including primary isolates (not just lab-adapted strains) of different subtypes (clades) and
co-receptor tropisms (R5, X4, R5X4). [1] [2]

¢ Combine Biochemical and Cellular Assays: A comprehensive picture is built by combining
biochemical binding data (e.g., from SPR) with functional cellular assays (e.g., fusion, replication,
and pseudovirus infectivity assays). [1] [4] [2]

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548940?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1866025/
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-015-0461-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1866025/
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-015-0461-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC1866025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3939826/
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-015-0461-9
https://www.smolecule.com/products/s548940?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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